

# An In-depth Technical Guide to 2-(2-Chlorophenyl)acetamide

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## Compound of Interest

Compound Name: 2-(2-Chlorophenyl)acetamide

Cat. No.: B170213

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This technical guide provides a comprehensive overview of **2-(2-Chlorophenyl)acetamide**, a significant chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its properties, synthesis, analytical characterization, and potential applications.

## Introduction and Chemical Identity

**2-(2-Chlorophenyl)acetamide**, identified by the CAS number 10268-06-1, is a substituted acetamide derivative with a chlorine atom at the ortho position of the phenyl ring.<sup>[1][2][3][4]</sup> This substitution pattern imparts specific chemical reactivity and physical properties that make it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure is foundational for the development of various biologically active compounds.

## Physicochemical and Computed Properties

The inherent properties of **2-(2-Chlorophenyl)acetamide** dictate its behavior in chemical reactions and biological systems. A summary of its key properties is presented below for easy reference.

Property	Value	Source(s)
CAS Number	10268-06-1	[1][2][3][4]
Molecular Formula	C8H8ClNO	[1][2][3][4]
Molecular Weight	169.61 g/mol	[2][4]
IUPAC Name	2-(2-chlorophenyl)acetamide	[2]
Synonyms	Benzeneacetamide, 2-chloro-; 2-(o-Chlorophenyl)acetamide	[3]
Appearance	Solid	[5]
Topological Polar Surface Area	43.1 Å <sup>2</sup>	[1][2]
Rotatable Bond Count	2	[1][2]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
XLogP3	1.4	[3]

## Synthesis and Purification

The synthesis of **2-(2-Chlorophenyl)acetamide** is typically achieved through the amidation of a suitable precursor. A general and reliable laboratory-scale synthesis protocol is outlined below. This protocol is based on established chemical principles for amide formation.

### Experimental Protocol: Synthesis of 2-(2-Chlorophenyl)acetamide

Objective: To synthesize **2-(2-Chlorophenyl)acetamide** from 2-chlorophenylacetic acid.

Materials:

- 2-Chlorophenylacetic acid
- Thionyl chloride or Oxalyl chloride

- Ammonia solution (aqueous or in a suitable solvent like dioxane)
- Anhydrous diethyl ether or dichloromethane
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, etc.)

Procedure:

#### Step 1: Activation of the Carboxylic Acid

- In a fume hood, dissolve 2-chlorophenylacetic acid (1 equivalent) in an excess of thionyl chloride.
- Gently reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO<sub>2</sub>).
- After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This will yield the crude 2-chlorophenylacetyl chloride.

Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids into more reactive acyl chlorides. This activation is crucial for the subsequent nucleophilic attack by ammonia.

#### Step 2: Amidation

- Dissolve the crude 2-chlorophenylacetyl chloride in an anhydrous aprotic solvent such as diethyl ether or dichloromethane.
- Cool the solution in an ice bath.
- Slowly add an excess of a concentrated ammonia solution dropwise with vigorous stirring. The formation of a white precipitate (ammonium chloride and the product) will be observed.

- Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Causality: The highly reactive acyl chloride readily reacts with the nucleophilic ammonia. The use of excess ammonia ensures the complete conversion of the acyl chloride and neutralizes the HCl byproduct.

### Step 3: Work-up and Purification

- Filter the reaction mixture to remove the ammonium chloride precipitate.
- Wash the organic filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude **2-(2-Chlorophenyl)acetamide**.
- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

## Logical Workflow for Synthesis



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Caption: Synthetic workflow for **2-(2-Chlorophenyl)acetamide**.

## Analytical Characterization

To confirm the identity and purity of the synthesized **2-(2-Chlorophenyl)acetamide**, several analytical techniques are employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to elucidate the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons, and the amide protons.

- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present. Key absorptions would include the N-H stretching of the amide, the C=O stretching of the amide, and C-Cl stretching.
- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can also provide structural information.
- **Melting Point Analysis:** A sharp melting point range is indicative of a pure compound.

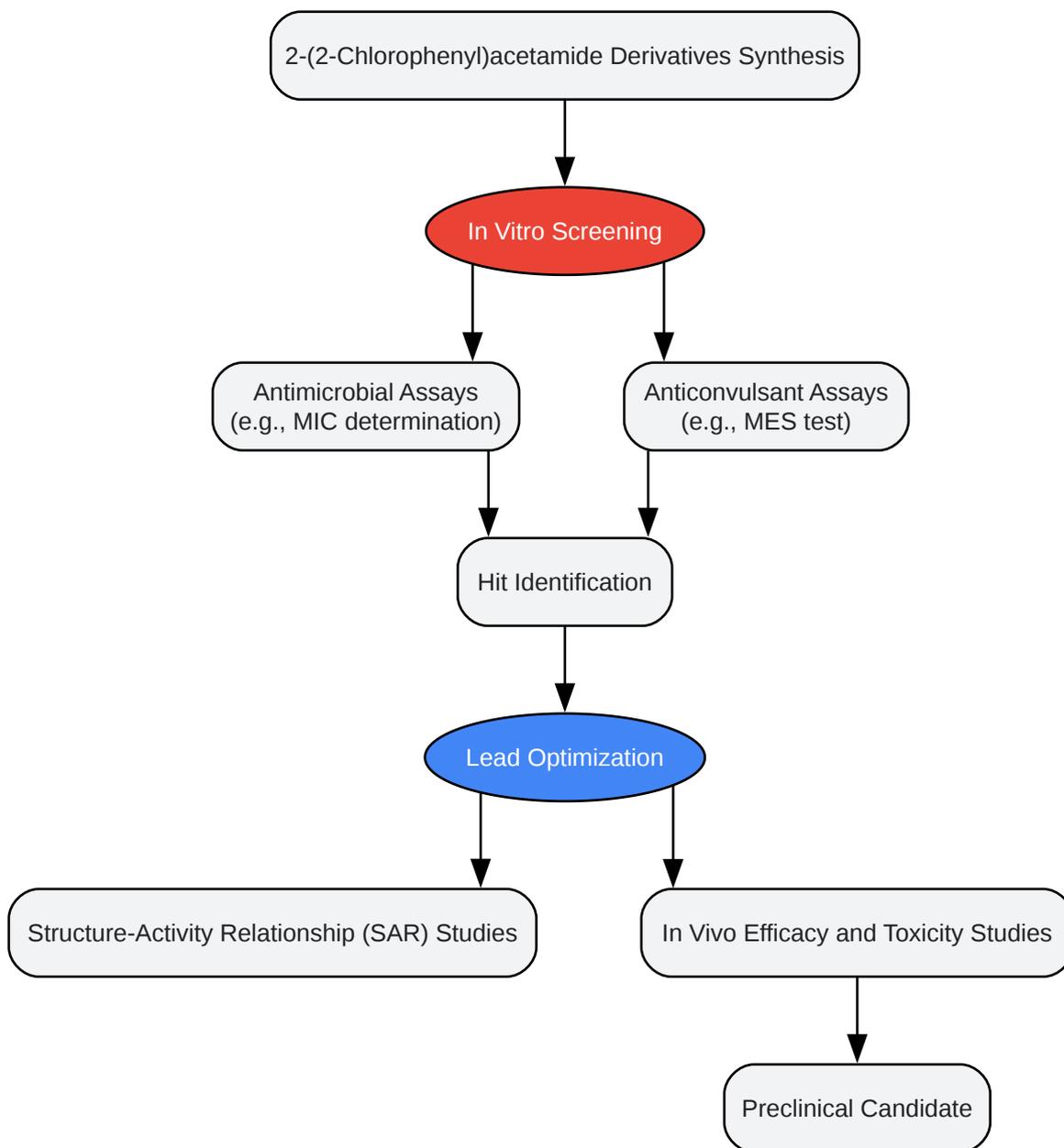
## Applications and Biological Relevance

**2-(2-Chlorophenyl)acetamide** serves as a key building block in the synthesis of a variety of more complex molecules.

- **Chemical Intermediate:** It is primarily used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds.<sup>[6][7]</sup> Its reactive sites, the amide group and the aromatic ring, allow for further chemical modifications. For instance, it can be a precursor for the synthesis of various heterocyclic compounds.
- **Potential Biological Activity:** While **2-(2-Chlorophenyl)acetamide** itself is not a widely used therapeutic agent, the acetamide scaffold is present in many biologically active molecules. Research on related N-substituted chloroacetamide derivatives has shown a range of biological activities, including:
  - **Antimicrobial and Antifungal Activity:** Various N-aryl acetamides have been investigated for their potential as antimicrobial and antifungal agents.<sup>[8][9]</sup>
  - **Anticonvulsant Activity:** Some derivatives of N-phenylacetamide have been explored for their anticonvulsant properties.<sup>[10]</sup>

The exploration of **2-(2-Chlorophenyl)acetamide** and its derivatives in drug discovery programs is an active area of research.

## Conceptual Workflow for Biological Screening



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Caption: Conceptual workflow for the biological screening of **2-(2-Chlorophenyl)acetamide** derivatives.

## Safety and Handling

**2-(2-Chlorophenyl)acetamide** is classified as an irritant.[2] It is important to handle this chemical with appropriate safety precautions in a well-ventilated area or fume hood.

- GHS Hazard Statements:
  - H315: Causes skin irritation.[2]
  - H319: Causes serious eye irritation.[2]
  - H335: May cause respiratory irritation.[2]
- Personal Protective Equipment (PPE):
  - Wear protective gloves, clothing, and eye/face protection.[11]
- Handling:
  - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
  - Wash skin thoroughly after handling.[11]
- Storage:
  - Store in a well-ventilated place. Keep container tightly closed.[12]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[4][11][12][13]

## Conclusion

**2-(2-Chlorophenyl)acetamide** is a valuable and versatile chemical intermediate with well-defined properties. Its straightforward synthesis and the potential for further chemical modification make it a compound of interest for researchers in organic synthesis, medicinal chemistry, and materials science. Understanding its chemical behavior, coupled with stringent safety protocols, is paramount for its effective and safe utilization in research and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-Chlorophenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170213#2-2-chlorophenyl-acetamide-cas-number-and-properties]

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